molecular formula C14H14BrNO3S B350376 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine CAS No. 333434-99-4

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine

Cat. No.: B350376
CAS No.: 333434-99-4
M. Wt: 356.24g/mol
InChI Key: AMPUCZLSAIJQQB-UHFFFAOYSA-N
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Description

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.23 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a sulfonyl group, which is further connected to a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine typically involves the reaction of 4-bromonaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chloronaphthalen-1-yl)sulfonyl)morpholine
  • 4-((4-Fluoronaphthalen-1-yl)sulfonyl)morpholine
  • 4-((4-Iodonaphthalen-1-yl)sulfonyl)morpholine

Uniqueness

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and its interactions with biological targets .

Properties

IUPAC Name

4-(4-bromonaphthalen-1-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPUCZLSAIJQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332837
Record name 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333434-99-4
Record name 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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